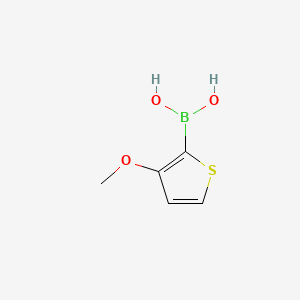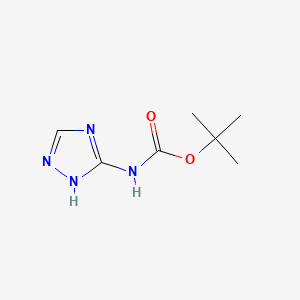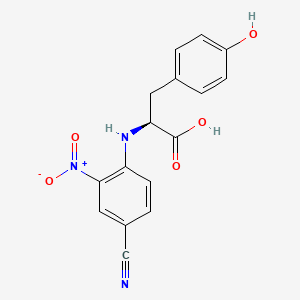
(3-甲氧基噻吩-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “3-Methylthiophen-2-boronic acid” includes a boronic acid group attached to a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Boronic acids, including “3-Methylthiophen-2-boronic acid”, are known to participate in various chemical reactions. For instance, they are involved in boron-catalyzed direct amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methylthiophen-2-boronic acid” include a molecular formula of C5H7BO2S and a molecular weight of 141.979 g/mol .科学研究应用
Cross-Coupling Reactions
Borinic acids, including “(3-Methoxythiophen-2-yl)boronic acid,” play a crucial role in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are essential for constructing complex organic molecules. Specifically, borinic acids participate in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides or pseudohalides (e.g., aryl bromides, chlorides) in the presence of a palladium catalyst. This versatile transformation allows the synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
Organic Electronics
Derivatives of boronic acids, including “(3-Methoxythiophen-2-yl)boronic acid,” may be useful in organic electronics. These compounds can form π-conjugated systems, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic solar cells. Their ability to transport charge and interact with other organic materials contributes to improved device performance.
Molecular Recognition
Boronic acids exhibit specific interactions with certain molecules, particularly diols and other compounds containing cis-diol functional groups. This property has led to their use in designing sensors and targeted drug delivery systems. For instance, boronic acids can selectively bind to glucose, making them valuable components in glucose sensors for diabetes management .
Dynamic Click Chemistry
Recently, reversible click reactions have gained prominence in chemical biology and biomedical applications. Boronic acid-mediated cis-diol conjugation is one such well-studied reaction. Researchers have explored boronic acids as key components in dynamic covalent chemistry, allowing for reversible bond formation and disassembly. These applications extend to drug delivery, bioconjugation, and supramolecular chemistry .
Catalysis
Borinic acids catalyze various reactions, including regioselective functionalization of diols, carbohydrates, and epoxides. Their Lewis acidity enhances their catalytic activity, enabling transformations that are challenging with other catalysts. Researchers have explored borinic acid-catalyzed reactions for the synthesis of bioactive compounds and natural products .
Bioactive Compounds
While borinic acids are less studied than their parent boronic acids, they exhibit interesting properties. Some borinic acid derivatives have shown bioactivity, making them potential candidates for drug development. Researchers have investigated their role in modulating biological processes and targeting specific cellular pathways .
作用机制
Target of Action
The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, such as (3-Methoxythiophen-2-yl)boronic acid, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
The compound has a predicted boiling point of 3382±520 °C and a density of 132±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Methoxythiophen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of a transition metal catalyst . The compound is generally environmentally benign , and it should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .
安全和危害
属性
IUPAC Name |
(3-methoxythiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUQSAPZLQSKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694389 |
Source


|
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162607-22-9 |
Source


|
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)
